4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, dicyanoethenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1,2-dicyanoethene with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}phenylalanine: A phenylalanine derivative with similar structural features.
4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)benzoic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H8N4O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
4-[(2-amino-1,2-dicyanoethenyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C12H8N4O2/c13-5-10(15)11(6-14)16-7-8-1-3-9(4-2-8)12(17)18/h1-4,7H,15H2,(H,17,18) |
InChI Key |
GKQHGOPJVRRPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.